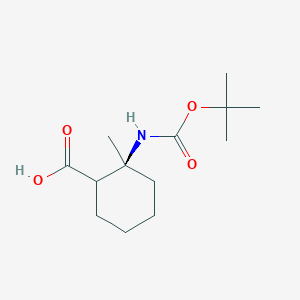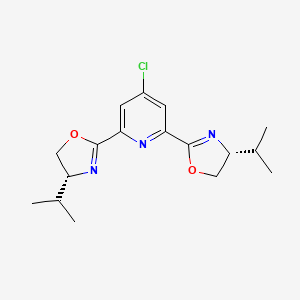![molecular formula C22H24N2O3 B12872486 3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of two oxazoline rings attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl derivatives with oxazoline precursors under specific conditions. One common method involves the use of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate to form the oxazoline rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
Mechanism of Action
The mechanism by which 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and biphenyl structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Uniqueness
Compared to similar compounds, 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol stands out due to its biphenyl core, which provides additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[3,4-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)12-26-19(23-21)17-10-7-15(14-5-8-16(25)9-6-14)11-18(17)20-24-22(3,4)13-27-20/h5-11,25H,12-13H2,1-4H3 |
InChI Key |
FQTGRRRLKORLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)C3=CC=C(C=C3)O)C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


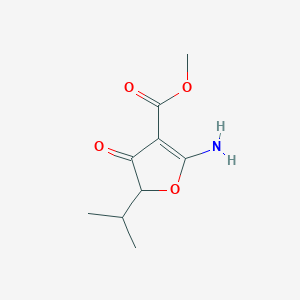



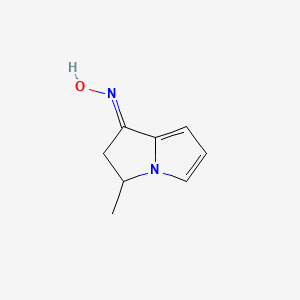
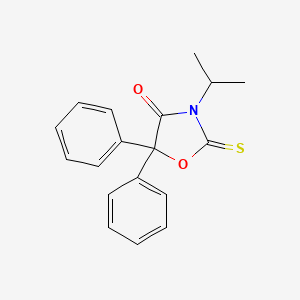
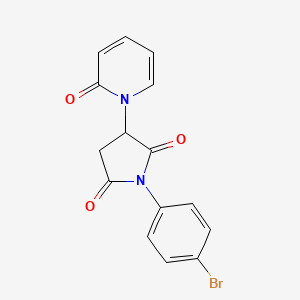
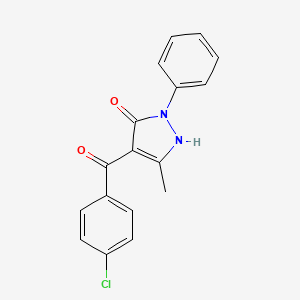
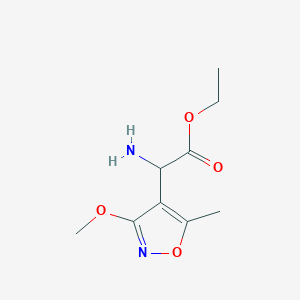
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
